molecular formula C8H9Cl2NO2 B2819033 2-Amino-1-(2-chloro-4-hydroxyphenyl)ethanone;hydrochloride CAS No. 2126161-25-7

2-Amino-1-(2-chloro-4-hydroxyphenyl)ethanone;hydrochloride

Cat. No.: B2819033
CAS No.: 2126161-25-7
M. Wt: 222.07
InChI Key: MYCAPWAJQYDNIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-1-(2-chloro-4-hydroxyphenyl)ethanone;hydrochloride is a chemical compound with the molecular formula C8H10ClNO2. It is a hydrochloride salt form of 2-amino-1-(2-chloro-4-hydroxyphenyl)ethanone. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(2-chloro-4-hydroxyphenyl)ethanone;hydrochloride typically involves the reaction of phenol with a mineral acid salt of aminoacetonitrile. The reaction is carried out in the presence of an anhydrous aluminum chloride catalyst and ethylene dichloride as a solvent. Dried hydrogen chloride gas is introduced at a temperature range of 30-60°C, preferably 35-45°C. The intermediate imine layer formed during the reaction is separated and hydrolyzed to obtain the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar route but on a larger scale. The use of ethylene dichloride as a solvent and anhydrous aluminum chloride as a catalyst ensures high yield and efficiency. The process involves careful control of reaction conditions to optimize the production of the hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2-chloro-4-hydroxyphenyl)ethanone;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium hydroxide (KOH) are employed.

Major Products Formed

    Oxidation: Quinones

    Reduction: Amines or alcohols

    Substitution: Substituted phenols or ethers

Scientific Research Applications

2-Amino-1-(2-chloro-4-hydroxyphenyl)ethanone;hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(4-hydroxyphenyl)ethanone;hydrochloride
  • 2-Amino-1-(3,4-dihydroxyphenyl)ethanone;hydrochloride
  • 2-Amino-1-(4-chloro-phenyl)ethanone;hydrochloride

Uniqueness

2-Amino-1-(2-chloro-4-hydroxyphenyl)ethanone;hydrochloride is unique due to the presence of both chloro and hydroxy groups on the phenyl ring, which imparts distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

2-amino-1-(2-chloro-4-hydroxyphenyl)ethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2.ClH/c9-7-3-5(11)1-2-6(7)8(12)4-10;/h1-3,11H,4,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYCAPWAJQYDNIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)Cl)C(=O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.